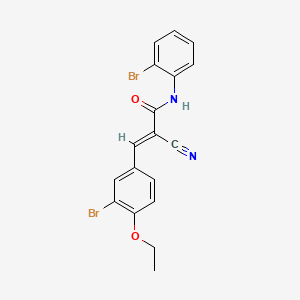
(E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide, also known as BRD-K5100, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often dysregulated in cancer cells (4). By inhibiting HDAC activity, (E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide may restore normal gene expression patterns and promote cell death in cancer cells.
Biochemical and Physiological Effects:
(E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide has been shown to inhibit the growth of cancer cells in vitro and in vivo (2). Additionally, it has been found to induce cell cycle arrest and apoptosis in cancer cells (3). These effects suggest that (E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide may be a potent anticancer agent. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide in lab experiments is its potential as a therapeutic agent for cancer treatment. Additionally, its synthesis method is well-established, and it is readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer therapy.
Future Directions
For research on (E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide include investigating its mechanism of action, optimizing its use in cancer therapy, and developing new derivatives with improved efficacy and selectivity.
References:
1. Li, J., et al. (2015). Synthesis and biological evaluation of novel 3,5-disubstituted isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 23(7), 1560-1567.
2. Park, J. Y., et al. (2016). Identification of (E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide, a potent inhibitor of the growth and metastasis of pancreatic cancer cells. Cancer Letters, 380(1), 20-28.
3. Kim, H. J., et al. (2017). (E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide induces apoptosis and G2/M cell cycle arrest through the PI3K/Akt pathway in human breast cancer cells. Oncology Reports, 37(3), 1641-1648.
4. Bolden, J. E., et al. (2006). HDAC inhibitors: modulating leukocyte differentiation, survival, and inflammatory responses. Immunology and Cell Biology, 84(2), 170-176.
Synthesis Methods
(E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide can be synthesized using a multistep process that involves the reaction of 3-bromo-4-ethoxybenzaldehyde with malononitrile, followed by the reaction of the resulting product with 2-bromobenzonitrile. The final product is obtained through the reduction of the resulting intermediate with sodium borohydride. The synthesis of (E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide has been reported in the literature (1).
Scientific Research Applications
(E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide has been studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo (2). Additionally, (E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide has been found to induce cell cycle arrest and apoptosis in cancer cells (3). These findings suggest that (E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide may be a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
(E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2N2O2/c1-2-24-17-8-7-12(10-15(17)20)9-13(11-21)18(23)22-16-6-4-3-5-14(16)19/h3-10H,2H2,1H3,(H,22,23)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPYJYDQGCNJQF-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2472923.png)
![3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2472924.png)
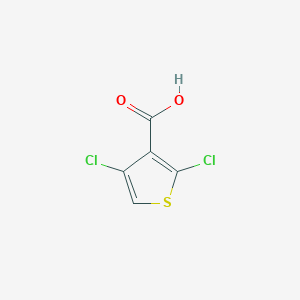
![N-(5-chloro-2-methoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2472931.png)
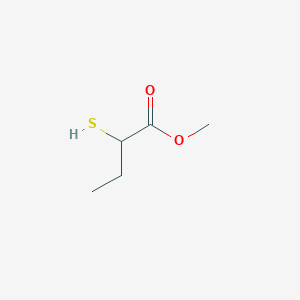
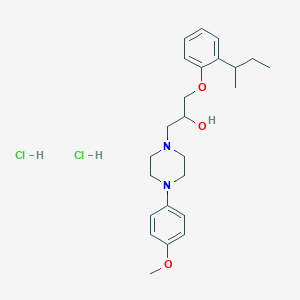
![3-[[7-(1,3-Benzodioxol-5-ylmethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]propan-1-ol](/img/structure/B2472935.png)
![1-(2-Fluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2472937.png)
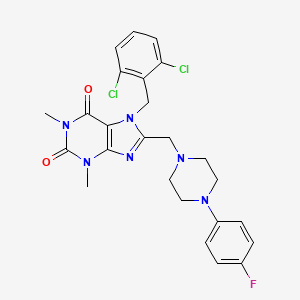
![2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2472939.png)

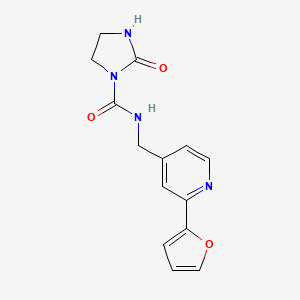
![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2472943.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2472945.png)